molecular formula C11H11N3O2S B1653671 (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA CAS No. 189325-20-0

(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA

Cat. No.: B1653671
CAS No.: 189325-20-0
M. Wt: 249.29 g/mol
InChI Key: BAYGZCXMYVTCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA is a complex organic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol. This compound belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .

Preparation Methods

The synthesis of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves several steps, typically starting with the formation of the indole core. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized using catalysts and specific reaction conditions to increase yield and purity .

Chemical Reactions Analysis

(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while reduction can produce hydro-indoles .

Scientific Research Applications

(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

189325-20-0

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(1-acetyl-3-oxo-2H-indol-2-yl)thiourea

InChI

InChI=1S/C11H11N3O2S/c1-6(15)14-8-5-3-2-4-7(8)9(16)10(14)13-11(12)17/h2-5,10H,1H3,(H3,12,13,17)

InChI Key

BAYGZCXMYVTCSA-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N

Canonical SMILES

CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N

Origin of Product

United States

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